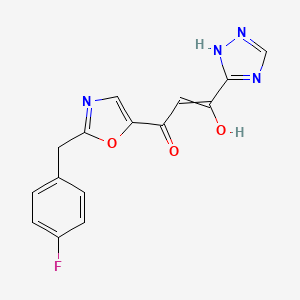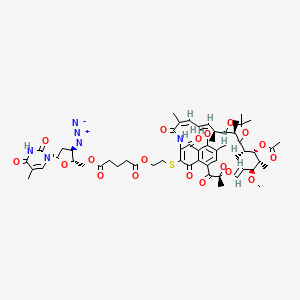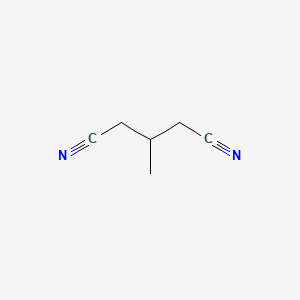
Einecs 260-695-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 260-695-3, also known as Dipropylene glycol diacrylate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipropylene glycol diacrylate is synthesized through the esterification of dipropylene glycol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired ester product.
Industrial Production Methods
In industrial settings, the production of dipropylene glycol diacrylate involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature control systems to maintain optimal reaction conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dipropylene glycol diacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form cross-linked polymers.
Addition Reactions: It can participate in addition reactions with nucleophiles, such as amines and thiols.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used to initiate the polymerization process.
Addition Reactions: Reactions with nucleophiles are typically carried out under mild conditions, often at room temperature.
Major Products Formed
Polymerization: The major products are cross-linked polymers used in coatings, adhesives, and sealants.
Addition Reactions: The products are various functionalized derivatives of dipropylene glycol diacrylate.
Aplicaciones Científicas De Investigación
Dipropylene glycol diacrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: It is employed in the preparation of hydrogels for biological applications.
Medicine: It is used in the development of drug delivery systems and biomedical devices.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its excellent cross-linking properties.
Mecanismo De Acción
The mechanism of action of dipropylene glycol diacrylate primarily involves its ability to undergo polymerization and addition reactions. The compound’s acrylate groups are highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of cross-linked networks. These networks are responsible for the compound’s unique properties, such as high mechanical strength and chemical resistance.
Comparación Con Compuestos Similares
Similar Compounds
- Tripropylene glycol diacrylate
- Ethylene glycol diacrylate
- Butylene glycol diacrylate
Uniqueness
Dipropylene glycol diacrylate is unique due to its balanced properties of flexibility and reactivity. Compared to similar compounds, it offers a good compromise between mechanical strength and ease of processing, making it highly versatile for various applications.
Propiedades
Número CAS |
57358-97-1 |
|---|---|
Fórmula molecular |
C9H23NO3Si.C3H4O2 C12H27NO5Si |
Peso molecular |
293.43 g/mol |
Nombre IUPAC |
prop-2-enoic acid;3-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C9H23NO3Si.C3H4O2/c1-4-11-14(12-5-2,13-6-3)9-7-8-10;1-2-3(4)5/h4-10H2,1-3H3;2H,1H2,(H,4,5) |
Clave InChI |
FQNBKXWJDLTWCW-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCN)(OCC)OCC.C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12692120.png)

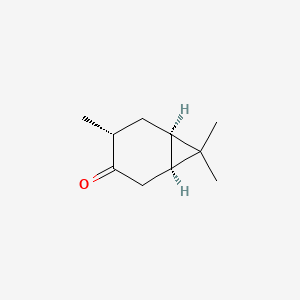

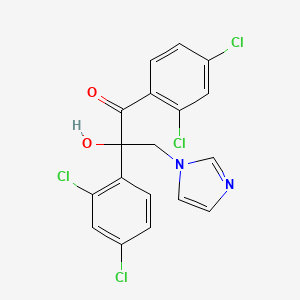
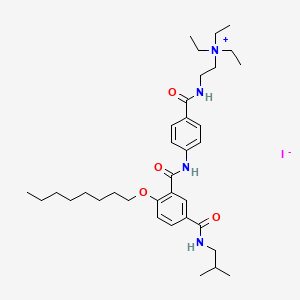
![Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol](/img/structure/B12692162.png)
